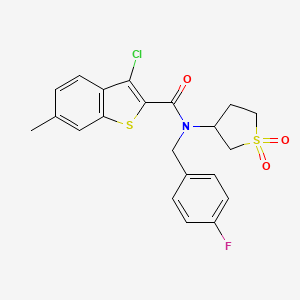![molecular formula C21H20ClN3O B11145329 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B11145329.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure with two indole moieties, one of which is substituted with a chlorine atom and the other with a methyl group.
準備方法
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 5-chloroindole with 2-bromoethylamine to form the intermediate N-(2-(5-chloro-1H-indol-3-yl)ethyl)amine. This intermediate is then reacted with 4-methylindole-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反応の分析
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moieties.
科学的研究の応用
作用機序
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide can be compared with other indole derivatives such as:
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Similar structure but with an amino group instead of a chlorine atom.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Features an isobutylphenyl group instead of a methyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an isobutoxy group and an amino group, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to other indole derivatives.
特性
分子式 |
C21H20ClN3O |
|---|---|
分子量 |
365.9 g/mol |
IUPAC名 |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20ClN3O/c1-14-3-2-4-20-17(14)8-10-25(20)13-21(26)23-9-7-15-12-24-19-6-5-16(22)11-18(15)19/h2-6,8,10-12,24H,7,9,13H2,1H3,(H,23,26) |
InChIキー |
BBCRBAQANUGADN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145246.png)
![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B11145256.png)

![N-(3,4-dichlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11145269.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11145270.png)
![2-(2-methoxyphenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145278.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145279.png)
![(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11145283.png)
![9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11145286.png)
![6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11145301.png)
![2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11145308.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11145313.png)
![4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B11145315.png)
![(2Z)-6-[(3-methoxybenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B11145320.png)
